The synthesis of Ivermectin B1b typically involves a multi-step process starting with the fermentation of Streptomyces avermitilis to obtain a mixture of avermectins. [] The specific isolation and purification of avermectin B1b from this mixture can be achieved using various chromatographic techniques. Subsequent catalytic hydrogenation of avermectin B1b, specifically at the C22-C23 double bond, yields Ivermectin B1b. [] Several synthetic approaches utilize different catalysts and reaction conditions to optimize the yield and purity of Ivermectin B1b.
Ivermectin B1b shares a similar macrocyclic lactone structure with other avermectins. [] The molecule consists of a 16-membered macrocyclic lactone ring fused to a spiroketal system. The key structural difference between Ivermectin B1a and Ivermectin B1b lies in the substituent at the C-25 position. Ivermectin B1b possesses a methyl group at C-25, while Ivermectin B1a has an ethyl group. [] This seemingly minor difference can significantly impact the pharmacological activity and physicochemical properties of these compounds.
Ivermectin B1b, similar to other avermectins, is a lipophilic compound with limited solubility in water. [] It exists as a white to yellowish-white powder and is relatively stable under normal storage conditions. The compound possesses characteristic spectroscopic properties, including UV-Vis absorbance and NMR chemical shifts, which can be utilized for its identification and quantification. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6